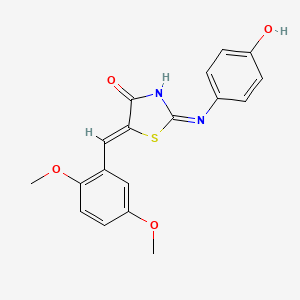

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its various biological activities.

Applications De Recherche Scientifique

Anticancer Activity

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and its derivatives show promising anticancer properties. A study highlighted their selective inhibitory activity against leukemia cell lines, including HL-60, Jurkat, and K-562, suggesting their potential in cancer treatment (Subtelna et al., 2020). Another study found significant anticancer activity in human cancer cell lines like A549 and SCC-15, and investigated its impact on reactive oxygen species (ROS) production, apoptosis, and cell metabolism (Szychowski et al., 2019).

Anticonvulsant Properties

Thiazolidinone derivatives have been studied for their anticonvulsant activity. In one study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020). Another research demonstrated that specific derivatives were potent in anticonvulsant assays, with high protective indices and safety profiles (Gong et al., 2013).

Antibacterial and Antimicrobial Activity

These compounds have shown effectiveness against various bacteria and fungi. Studies have reported significant antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli (Patel et al., 2010), and against Gram-positive and Gram-negative bacterial strains (Deep et al., 2014). Another study confirmed the antimicrobial activity of synthesized derivatives against various microorganisms (Aggarwal & Jain, 2021).

Antitubercular Evaluation

The efficacy of these compounds against Mycobacterium tuberculosis has been investigated, with some derivatives showing potent in vitro activities and non-toxic profiles (Samala et al., 2014).

Antioxidant Potential

Studies have explored the antioxidant properties of these derivatives. Some have demonstrated better antioxidant properties compared to standard compounds (Üngören et al., 2015), and others have been used in evaluating antioxidant efficiency in local base oils (Mohammed et al., 2019).

Antifibrotic Action

Some derivatives of these compounds have shown high antifibrotic activity levels, similar to that of known antifibrotic drugs, and did not scavenge superoxide radicals (Kaminskyy et al., 2016).

Propriétés

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAZANFQLSVEJM-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)

![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)

![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)